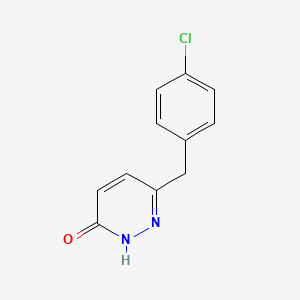

6-(4-Chlorobenzyl)-3-pyridazinol

Description

6-(4-Chlorobenzyl)-3-pyridazinol is a heterocyclic compound featuring a pyridazine core substituted with a hydroxyl group at position 3 and a 4-chlorobenzyl group at position 4. Its molecular formula is C₁₁H₁₀ClN₂O (molecular weight: 237.67 g/mol). This compound belongs to the pyridazine family, which is structurally distinct from pyrimidines and pyridines due to the positions of nitrogen atoms in the aromatic ring.

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)7-10-5-6-11(15)14-13-10/h1-6H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIDKINXJTXPNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNC(=O)C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorobenzyl)-3-pyridazinol typically involves the reaction of 4-chlorobenzyl chloride with a pyridazine derivative under specific conditions. One common method is the nucleophilic substitution reaction where the 4-chlorobenzyl chloride reacts with a pyridazine derivative in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorobenzyl)-3-pyridazinol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridazine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of oxidized derivatives of the pyridazine ring.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 6-(4-Chlorobenzyl)-3-pyridazinol exhibit promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including liver (HEP3B), breast (MDA-MB-453), and leukemia (HL-60) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as an anticancer agent.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain signaling pathways. This inhibition can lead to reduced inflammation and pain relief, suggesting potential therapeutic applications in treating inflammatory diseases .

Herbicidal Formulations

This compound has been incorporated into herbicidal compositions aimed at controlling various weed species. These formulations have demonstrated effectiveness in preventing and eliminating weeds such as Amaranthus retroflexus and barnyard grass in agricultural settings. The compound's ability to expand the weed control spectrum while reducing the required application amounts makes it an attractive option for sustainable agriculture practices .

Enzyme Inhibition Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The compound binds to active or allosteric sites on target enzymes, leading to conformational changes that affect their activity.

- Gene Expression Modulation : It may influence gene expression by interacting with transcription factors, altering the transcriptional activity of specific genes.

- Signal Transduction Pathways : The compound can modulate various signaling pathways, impacting cellular responses to external stimuli .

Case Studies and Research Findings

Numerous studies have documented the effects and applications of this compound:

Mechanism of Action

The mechanism of action of 6-(4-Chlorobenzyl)-3-pyridazinol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases where these enzymes are overactive .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives with Halogen-Substituted Benzyl Groups

6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol (CAS: 320419-50-9)

- Structure : Differs by having 2-chloro-6-fluoro substitution on the benzyl group instead of 4-chloro.

- Molecular Formula : C₁₁H₈ClFN₂O (molecular weight: 251.7 g/mol).

- Key Differences :

- The ortho-fluoro and para-chloro substituents introduce steric hindrance and electronic effects distinct from the para-chloro group in the target compound.

- This positional variation may alter binding affinity to biological targets, such as enzymes or receptors, due to differences in dipole interactions and steric accessibility .

6-[(4-Bromophenyl)methyl]pyridazin-3-ol

- Structure : Substitutes the 4-chlorobenzyl group with a 4-bromobenzyl moiety.

- Key Differences :

Pyrimidine Analogs with 4-Chlorobenzyl Substituents

6-(4-Chlorobenzyl)-2-(2-diethylamino)ethylthio-5-methylpyrimidin-4(3H)-one (Compound 4a)

- Structure: Pyrimidine core with a 4-chlorobenzyl group, a thioether-linked diethylaminoethyl chain, and a methyl substituent.

- Key Differences: The pyrimidine core (two nitrogen atoms at positions 1 and 3) contrasts with pyridazine’s nitrogen placement (positions 1 and 2). Demonstrated antibacterial and antifungal activity in vitro, with MIC values ranging from 8–32 µg/mL against S. aureus and C. albicans . The sulfur atom and diethylamino group in 4a likely enhance solubility and target interaction compared to the hydroxyl group in 6-(4-Chlorobenzyl)-3-pyridazinol.

6-(4-Chlorobenzyl)-5-ethyl-2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one

- Structure : Features a piperidine-ethylthio chain and ethyl substituent on the pyrimidine ring.

- Such modifications are common in antiviral and anticancer agents targeting nucleotide metabolism .

Imidazo-Pyridine Derivatives

3-(4-Chlorobenzyl)-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (48g)

- Structure : Condensed imidazo-pyridine system with a 4-chlorobenzyl group, a hydroxybenzoyl substituent, and a carboxylic acid.

- Key Differences: The imidazo-pyridine core and carboxylic acid group enable diverse binding modes, such as hydrogen bonding and metal chelation. IR data (ν = 1714 cm⁻¹ for carbonyl) confirms the presence of acidic protons, which are absent in this compound .

Structural and Functional Data Comparison Table

Research Findings and Implications

- Pyridazines vs. Pyrimidines : Pyridazines generally exhibit lower metabolic stability than pyrimidines due to nitrogen positioning but may offer unique selectivity in enzyme inhibition .

- Halogen Effects : Para-chloro substitution optimizes lipophilicity for membrane penetration, while ortho-fluoro groups may disrupt crystallinity, improving solubility .

- Pharmacophore Variations: Thioether and aminoalkyl chains in pyrimidines enhance antimicrobial activity, whereas hydroxyl groups in pyridazines may favor antioxidant or anti-inflammatory effects .

Biological Activity

6-(4-Chlorobenzyl)-3-pyridazinol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 233.67 g/mol

- CAS Number : 339008-52-5

This compound features a pyridazine ring substituted with a chlorobenzyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been reported to inhibit certain kinases, which play pivotal roles in cell signaling and proliferation.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting a potential role as an antimicrobial agent.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators.

Antimicrobial Activity

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.

Anti-inflammatory Effects

In animal models, this compound has been shown to reduce markers of inflammation, such as cytokines (e.g., IL-6 and TNF-alpha). This suggests its potential application in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Studies

- Anticancer Study :

- Antimicrobial Study :

- Anti-inflammatory Study :

Summary of Biological Activities

| Activity Type | Effectiveness | Notable Findings |

|---|---|---|

| Anticancer | High | Induces apoptosis in cancer cells |

| Antimicrobial | Moderate to High | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Moderate | Reduces inflammation markers in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.